4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile
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Overview
Description
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is a complex organic compound with the molecular formula C27H16N2O4 and a molecular weight of 432.42694 . This compound is characterized by its unique structure, which includes a benzonitrile group and a phenoxy-isoindole moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile involves multiple steps. One common method includes the reaction of 4-nitrophthalonitrile with phenol in the presence of a base to form 4-nitrophenoxyphthalonitrile. This intermediate is then reduced to 4-aminophenoxyphthalonitrile, which undergoes cyclization to form the isoindole structure. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzonitrile: This compound has a similar structure but includes a nitro group instead of a phenoxy group.
2-(4-{4-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]phenoxy}phenyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Another structurally related compound with additional phenoxy and nitro groups.
Uniqueness
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H16N2O4 |
---|---|
Molecular Weight |
432.4g/mol |
IUPAC Name |
4-[4-(1,3-dioxo-5-phenoxyisoindol-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C27H16N2O4/c28-17-18-6-10-21(11-7-18)32-22-12-8-19(9-13-22)29-26(30)24-15-14-23(16-25(24)27(29)31)33-20-4-2-1-3-5-20/h1-16H |
InChI Key |
AQMKLXSQQHTPPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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